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4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a chemical compound characterized by the molecular formula C6H8BrClN2 and a molecular weight of 223.5 g/mol. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in organic synthesis. The compound features a bromine atom at the 4-position, a chloroethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. This unique structure contributes to its reactivity and utility in various
There is no current information available on the mechanism of action of this specific compound.
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole exhibits notable biological activities:
The synthesis of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole can be achieved through various methods:
The applications of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole are diverse:
Studies on 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole reveal its interactions with biological molecules:
Several compounds share structural similarities with 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromo-1H-pyrazole | Contains bromine at the 4-position | Acts as a precursor for various pyrazole derivatives |
| 3-Methyl-4-bromo-1H-pyrazole | Methyl group at the 3-position | Exhibits antimicrobial activity |
| 5-Methyl-4-bromo-1H-pyrazole | Methyl group at the 5-position | Known for anti-inflammatory properties |
| 4-Chloro-3-methyl-1H-pyrazole | Chlorine at the 4-position | Used in agrochemical applications |
| 4-Bromo-3-nitro-1H-pyrazole | Nitro group at the 3-position | Exhibits unique coordination properties with metals |
These compounds illustrate various modifications that can lead to different biological activities and applications while retaining core pyrazole characteristics.